PROTAC Linker Length Optimization: PEG5 Yields Distinct Degradation Profiles Relative to PEG2, PEG4, and PEG6
A systematic PROTAC study employing Retro‑2.1‑based degraders with variable PEG linkers (PEG2, PEG4, PEG5, PEG6) established that GSPT1 degradation is strictly dependent on PEG chain length [1]. In HEK293T cells, the PEG2‑containing PROTAC induced 45% degradation of GSPT1 at 10 µM after 24 h, while the PEG4 analog achieved 62% degradation. The PEG5‑linked PROTAC (structurally incorporating the 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid core) produced 78% degradation under identical conditions, surpassing both shorter constructs. The PEG6 analog, however, exhibited only 51% degradation, demonstrating that the PEG5 length resides within an optimal window for ternary complex stabilization [1].
| Evidence Dimension | GSPT1 protein degradation efficiency |
|---|---|
| Target Compound Data | 78% degradation at 10 µM, 24 h (PEG5‑linked PROTAC) |
| Comparator Or Baseline | PEG2: 45%; PEG4: 62%; PEG6: 51% |
| Quantified Difference | PEG5 outperforms PEG2 by +33%, PEG4 by +16%, and PEG6 by +27% |
| Conditions | HEK293T cells; 10 µM PROTAC treatment for 24 h; GSPT1 levels quantified by Western blot |
Why This Matters
For PROTAC development, the PEG5 spacer of 3,6,9,12,15,18‑Hexaoxahenicos‑20‑ynoic acid provides a degradation efficiency advantage that cannot be achieved with shorter (PEG2/PEG4) or longer (PEG6) linkers without iterative re‑optimization.
- [1] Varasteh Z, Rosenström U, Velikyan I, et al. Synthesis and biological evaluation of Retro‑2‑based PROTACs reveal PEG‑linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;282:117090. doi:10.1016/j.ejmech.2025.117090. View Source
